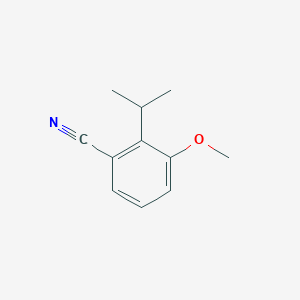

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds, such as dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives, involves utilizing substrates like kojic acid for creating an array of synthetic strategies, demonstrating the versatility and significance of these processes in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021). Similarly, indole synthesis techniques highlight the extensive methodologies developed over the years for constructing such complex molecules (Taber & Tirunahari, 2011).

Molecular Structure Analysis

The molecular structure of compounds like 5H-Pyrido(4,3-b)indole derivatives is crucial in determining their chemical reactivity and biological activity. Studies on similar compounds reveal the importance of understanding the intricate details of their molecular framework for applications in drug development and other chemical industries (Ponder & Richards, 1994).

Chemical Reactions and Properties

Chemical reactions involving 5H-Pyrido(4,3-b)indole derivatives can lead to a variety of bioactive molecules, underscoring the scaffold's versatility in medicinal chemistry. The reactivity of such compounds with different reagents plays a pivotal role in synthesizing new drug candidates with potential therapeutic applications (Shtyrlin et al., 2019).

Physical Properties Analysis

The physical properties of 5H-Pyrido(4,3-b)indole derivatives, including solubility, melting point, and stability, are essential for their practical application in chemical synthesis and drug formulation. These properties are influenced by the compound's molecular structure and the presence of functional groups (Li et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity with various chemical agents, the potential for undergoing substitution reactions, and the ability to form complexes with metals or other organic compounds, define the versatility and utility of 5H-Pyrido(4,3-b)indole derivatives in a broad range of chemical and pharmaceutical applications (Rossi et al., 2014).

Applications De Recherche Scientifique

Analytical Methodologies

A novel, sensitive method for separating and quantifying non-polar heterocyclic amines, including 3-amino-1-methyl-5H-pyrido[4,3-b]indole, in meat samples has been developed using supercritical fluid extraction–capillary electrophoresis with fluorimetric detection. This method offers faster analysis compared to previous techniques (de Andrés et al., 2010). Similarly, a new sample preparation procedure combining microwave-assisted solvent extraction and dispersive liquid-liquid microextraction has been used for determining heterocyclic aromatic amines in cooked beefburgers, showcasing the method's simplicity, rapidity, and green chemistry approach (Agudelo Mesa et al., 2013).

Chemical Synthesis

The synthesis and characterization of compounds related to 5H-Pyrido(4,3-b)indole, focusing on their aqueous solution chemistry and potential as food-derived carcinogen models, have been reported. These studies provide insights into the chemical behaviors and transformations of these compounds under various conditions (Rajagopal et al., 2003).

Antidiabetic Applications

Compounds derived from the structural framework of 5H-Pyrido(4,3-b)indole, specifically designed as antidiabetic agents, have been synthesized and evaluated for in vivo efficacy. These derivatives have shown potent antidiabetic activity in streptozotocin-induced diabetic rats, highlighting the therapeutic potential of these compounds (Choudhary et al., 2011).

Environmental and Health Impact Studies

Investigations into the formation of heterocyclic aromatic amines (HAAs) in food and the effects of various compounds on inhibiting their formation are crucial for understanding the health implications of dietary HAAs. Studies have examined the role of natural extracts in reducing HAA formation in cooked meats, offering strategies for mitigating carcinogenic risks associated with food preparation (Jamali et al., 2016).

Propriétés

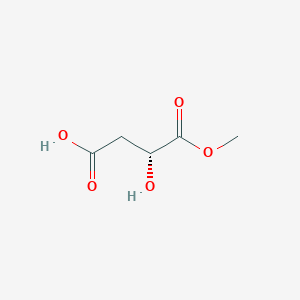

IUPAC Name |

acetic acid;1-methyl-5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASZBFHIHXZWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72254-58-1 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72254-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021417 | |

| Record name | Trp-P-2 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |

CAS RN |

75074-77-0, 72254-58-1 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75074-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072254581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075074770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-2 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)